Benzaldehyde, 2-nitro-, 2-formylhydrazone
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Overview
Description
Benzaldehyde, 2-nitro-, 2-formylhydrazone is an organic compound with a complex structure that includes a benzene ring substituted with a nitro group and a formylhydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-nitro-, 2-formylhydrazone typically involves the reaction of 2-nitrobenzaldehyde with hydrazine derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-nitro-, 2-formylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitro group or the formylhydrazone group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum and may be carried out under elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrobenzoic acid derivatives, while reduction can produce aminobenzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 2-nitro-, 2-formylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-nitro-, 2-formylhydrazone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, while the formylhydrazone group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde: A precursor in the synthesis of Benzaldehyde, 2-nitro-, 2-formylhydrazone, it shares the nitrobenzene structure but lacks the formylhydrazone group.
Benzaldehyde, 2-nitro-, diaminomethylidenhydrazone: Another derivative with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of both the nitro and formylhydrazone groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its utility in various scientific fields make it a compound of significant interest.
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]formamide |
InChI |
InChI=1S/C8H7N3O3/c12-6-10-9-5-7-3-1-2-4-8(7)11(13)14/h1-6H,(H,10,12)/b9-5+ |
InChI Key |
KHKHDOACOYRTMQ-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC=O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC=O)[N+](=O)[O-] |
Origin of Product |
United States |
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